2-(2-Methanesulfonylethanesulfonyl)benzoic acid

Description

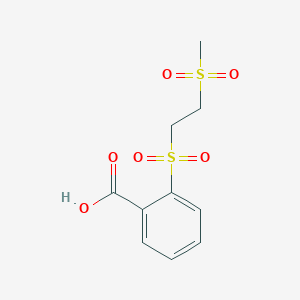

2-(2-Methanesulfonylethanesulfonyl)benzoic acid is a sulfonyl-substituted benzoic acid derivative characterized by two sulfonyl groups: a methanesulfonyl group and an ethanesulfonyl group attached to the benzene ring.

Properties

IUPAC Name |

2-(2-methylsulfonylethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S2/c1-17(13,14)6-7-18(15,16)9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSLVCZIRMRQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methanesulfonylethanesulfonyl)benzoic acid, with the CAS number 1183920-59-3, is a sulfonyl-substituted benzoic acid derivative. This compound has garnered attention due to its potential biological activities, which are critical for its application in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a benzoic acid moiety substituted with two sulfonyl groups. This unique configuration contributes to its reactivity and interaction with biological targets. Its chemical formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl groups can facilitate hydrogen bonding and ionic interactions, enhancing the compound's affinity for specific biological targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation: It could act as a modulator for various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. A study evaluating the antimicrobial activity of substituted benzoic acids demonstrated significant effects against both Gram-positive and Gram-negative bacteria . While specific data on this compound's antimicrobial effectiveness is limited, its structural similarities suggest potential activity.

Cytotoxicity Studies

In vitro studies on related sulfonamide derivatives have indicated cytotoxic effects against cancer cell lines. For instance, compounds with sulfonamide functionalities have shown promising results in inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . Although direct studies on this compound are lacking, these findings imply that it may exhibit similar cytotoxic properties.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been investigated in occupational health contexts. For example, exposure to similar sulfonamide compounds has been linked to respiratory sensitization and allergic reactions among workers in chemical manufacturing settings . This highlights the importance of understanding the biological activity and safety profile of such compounds.

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound's sulfonamide structure suggests significant potential in drug development. Sulfonamides are known for their antibacterial properties, and derivatives of 2-(2-Methanesulfonylethanesulfonyl)benzoic acid may exhibit similar activities.

- Antimicrobial Activity : Research indicates that compounds with sulfonamide structures often possess antibacterial properties. Studies on related compounds have shown efficacy against various bacterial strains, suggesting that this compound could be explored as a potential antimicrobial agent.

- Anti-inflammatory Properties : The structural similarities to known anti-inflammatory agents indicate that this compound may also reduce inflammation. Its ability to inhibit cyclooxygenase (COX) enzymes could be a focal point for further research into its therapeutic applications in inflammatory diseases .

- Cancer Research : Preliminary investigations suggest that compounds similar to this compound can inhibit tumor growth and metastasis in various cancer models. For example, analogs have been shown to reduce chemotherapeutic resistance in breast cancer cells, indicating a potential role in cancer therapy .

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science.

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing functional polymers. Its sulfonamide groups can enhance the thermal and mechanical properties of polymer matrices, leading to materials with improved performance characteristics.

- Surface Modification : The incorporation of this compound into coatings or surface treatments can impart specific functionalities, such as increased hydrophilicity or antimicrobial properties, making it valuable for biomedical applications.

Biochemical Research

The interactions of this compound with biological molecules are crucial for understanding its potential therapeutic effects.

- Enzyme Inhibition Studies : Investigating how this compound interacts with specific enzymes can reveal its mechanism of action. Similar compounds have been studied for their roles as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression .

- Cellular Studies : Research into how this compound affects cellular pathways may provide insights into its pharmacological effects. For instance, studies on related sulfonamide compounds have demonstrated their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Methanesulfonylethanesulfonyl)benzoic acid with structurally related sulfonyl and benzoyl benzoic acid derivatives. Key parameters include substituent position, molecular weight, melting points, and biological interactions.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Position and Melting Points: The position of sulfonyl groups significantly impacts thermal stability. For example, 3-Methylsulfonylbenzoic acid (mp 230°C) exhibits a higher melting point than its 2-substituted isomer (mp 137–140°C), likely due to reduced steric hindrance and enhanced crystal packing efficiency . Dual sulfonyl groups in this compound may further elevate melting points compared to monosubstituted analogs, though experimental confirmation is needed.

Biological Activity :

- Sulfonyl derivatives generally exhibit stronger receptor binding than benzoyl analogs. For instance, 2-Benzoylbenzoic acid shows lower ΔGbinding (indicating weaker binding) to T1R3 receptors compared to sulfonyl-containing compounds, which have higher affinity due to enhanced polar interactions .

Hydrogen Bonding and Solubility: Sulfonyl and carboxylic acid groups facilitate intramolecular and intermolecular hydrogen bonds. For example, 2-[(Methylsulfonyl)amino]benzoic acid forms dimeric motifs via O–H⋯O interactions, enhancing stability in solid-state . The ethanesulfonyl chain in this compound may increase solubility in polar solvents compared to phenyl-substituted analogs like 2-[(2-Phenylethyl)sulfonyl]benzoic acid .

Research Findings and Implications

- Synthetic Applications : Sulfonyl benzoic acids are often intermediates in synthesizing bioactive molecules. The dual sulfonyl groups in this compound could enhance reactivity in nucleophilic substitution or cross-coupling reactions.

- Pharmacological Potential: Sulfonyl groups improve binding to biological targets, as seen in receptor studies . This compound’s dual sulfonyl groups may offer advantages in drug design, particularly for enzyme inhibitors or receptor modulators.

- Crystallographic Behavior : Analogous sulfonyl benzoic acids exhibit predictable packing patterns (e.g., dimeric motifs), suggesting that this compound may form similar stable crystals, aiding in structural characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.